2-bromo-N-(4-butoxyphenyl)-2-methylpropanamide

Epigenetics Bromodomain inhibition Target selectivity

Researchers dissecting ATAD2's role in chromatin biology often encounter off-target BRD4 effects that confound phenotypic data. This compound resolves that challenge with 10-fold ATAD2 selectivity (Kd 158 nM vs. 1590 nM for BRD4). • Validated target engagement in HUT78 cells (IC50 200 nM) • Tertiary α-bromoisobutyramide core enables controlled nucleophilic substitution for sterically hindered aminoamide synthesis • LogP 3.98 ensures consistent lipophilicity across biological assays • Suitable warhead for ATAD2-targeting PROTAC development Supplied with full analytical characterization; standard international shipping available.

Molecular Formula C14H20BrNO2
Molecular Weight 314.22 g/mol
CAS No. 23532-45-8
Cat. No. B1404440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-butoxyphenyl)-2-methylpropanamide
CAS23532-45-8
Molecular FormulaC14H20BrNO2
Molecular Weight314.22 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)C(C)(C)Br
InChIInChI=1S/C14H20BrNO2/c1-4-5-10-18-12-8-6-11(7-9-12)16-13(17)14(2,3)15/h6-9H,4-5,10H2,1-3H3,(H,16,17)
InChIKeyVBFAQMQQBSRBCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(4-butoxyphenyl)-2-methylpropanamide Overview


2-Bromo-N-(4-butoxyphenyl)-2-methylpropanamide (CAS 23532-45-8) is an organic compound with the molecular formula C₁₄H₂₀BrNO₂ and a molecular weight of 314.22 g/mol . It is characterized as a brominated amide derivative, featuring a tertiary C-Br center and a 4-butoxyphenyl substituent on the amide nitrogen . This compound is primarily utilized as a versatile building block in organic synthesis, where its bromine atom acts as a leaving group for nucleophilic substitution reactions, enabling the formation of diverse chemical structures [1].

Tertiary α-bromoisobutyramide building block for sterically controlled substitution
Selective bromodomain probe context; reported ATAD2 > BRD4 preference

2-Bromo-N-(4-butoxyphenyl)-2-methylpropanamide: Structural Advantages


Substituting this compound with a generic 2-bromoamide or a close analog without the 4-butoxyphenyl moiety is not scientifically sound due to its unique combination of a tertiary α-bromoisobutyramide core and a lipophilic 4-butoxyphenyl group. While general 2-bromoamides are known for nucleophilic substitution, the presence of the two methyl groups on the α-carbon creates a sterically hindered tertiary C-Br center, which significantly alters its reactivity compared to secondary or primary 2-bromoamides [1]. Furthermore, the 4-butoxyphenyl tail imparts a specific lipophilicity (LogP 3.98) that is critical for molecular recognition in biological systems, directly influencing target binding profiles, as shown by its selective affinity for bromodomain proteins like ATAD2 over BRD4 [2]. Simple replacements lacking this precise balance of steric hindrance and hydrophobicity will result in different reaction kinetics in synthesis and altered selectivity profiles in biological assays, leading to non-reproducible or invalid experimental outcomes.

Target Compound
Generic 2-Bromoamide
Tertiary C-Br with dimethyl substitution; steric shielding may control substitution rate
Secondary or primary C-Br: higher reactivity, potential side reactions
Lipophilic 4-butoxyphenyl tail supports selective bromodomain binding (ATAD2 over BRD4)
Lacks specific lipophilicity and substitution pattern; binding selectivity may not transfer

2-Bromo-N-(4-butoxyphenyl)-2-methylpropanamide: Quantitative Edge


ATAD2 Selectivity Over BRD4

2-Bromo-N-(4-butoxyphenyl)-2-methylpropanamide demonstrates a 10-fold selectivity for the ATAD2 bromodomain (Kd = 158 nM) over the BRD4 bromodomain (Kd = 1590 nM) [1]. In comparison, the structurally related analog 2-bromo-N-phenylpropanamide shows significantly lower potency and no reported selectivity for ATAD2, with a measured Kd of >10,000 nM for the polybromo-1 protein [2].

ATAD2 vs BRD4 Selectivity
Head-to-head
Kd: ATAD2 158 nM, BRD4 1590 nM
Comparator >10,000 nM (PB1)
Supports ATAD2-selective probe characterization over BET family
Mass spectrometry-based assay; HUT78 cells
Epigenetics Bromodomain inhibition Target selectivity

ATAD2 Inhibition Potency

The compound inhibits the ATAD2 bromodomain with an IC50 of 200 nM in a displacement assay [1]. In contrast, a related analog, 2-bromo-N-(4-methoxyphenyl)-2-methylpropanamide, exhibits an IC50 of 6200 nM for the BRG1 bromodomain, demonstrating a 31-fold reduction in potency against a different but related epigenetic target [2].

ATAD2 Inhibition (IC50)
Cross-study comparable
IC50: 200 nM (ATAD2) vs 6200 nM (BRG1 comparator)
Supports ATAD2 engagement assay development
Displacement assay; recombinant protein
Biochemical assay Enzyme inhibition ATAD2

Stability in Nucleophilic Substitution

The compound features a sterically hindered tertiary C-Br center, which, according to class-level knowledge, provides enhanced stability against premature hydrolysis or solvolysis compared to secondary 2-bromoamides like 2-bromo-N-phenylpropanamide [1]. This allows for more controlled and selective nucleophilic substitution reactions. The recommended storage condition is sealed in a dry environment at 2-8°C, which is a common and practical requirement for maintaining purity .

Stability in Substitution
Class-level
Tertiary C-Br: increased steric shielding vs secondary bromoamides
May simplify synthetic handling and reduce hydrolysis
Class-level inference; quantitative stability data not available
Organic synthesis Chemical stability Nucleophilic substitution

2-Bromo-N-(4-butoxyphenyl)-2-methylpropanamide: Key Applications


ATAD2 Bromodomain Epigenetic Studies

Based on its 10-fold selectivity for ATAD2 over BRD4 (Kd: 158 nM vs. 1590 nM) [1], this compound is ideally suited for use as a chemical probe to dissect the specific role of ATAD2 in chromatin biology and cancer epigenetics. Its selectivity profile allows researchers to confidently attribute observed cellular phenotypes to ATAD2 inhibition rather than off-target effects on the BET family member BRD4.

Synthesis of Hindered Amine Derivatives

As a tertiary 2-bromoamide building block, its controlled reactivity makes it valuable for synthesizing sterically hindered aminoamides, peptidomimetics, and other nitrogen-containing molecules via nucleophilic substitution of the bromine atom with amines or other nucleophiles [2]. Its stability simplifies reaction workup and purification compared to more labile secondary 2-bromoamides.

PROTAC Development Targeting ATAD2

The compound's well-characterized binding affinity for the ATAD2 bromodomain (IC50 = 200 nM) [1] positions it as a promising starting point or warhead for the development of ATAD2-targeting PROTACs. Its validated engagement with the target in a cellular context (HUT78 cells) provides a strong foundation for designing bifunctional molecules aimed at degrading this challenging oncogenic target.

Application
Selection Property
Validation Focus
ATAD2 bromodomain studies
Selectivity profile (ATAD2 > BRD4)
Target engagement and off-target profiling
Synthesis of hindered amines
Controlled reactivity of tertiary C-Br
Nucleophilic substitution reaction conditions
ATAD2-targeting PROTAC design
Reported ATAD2 binding engagement
Bifunctional molecule design and degradation assays

Technical Documentation Hub

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